Ethyl 2-(benzyloxy)acetate

描述

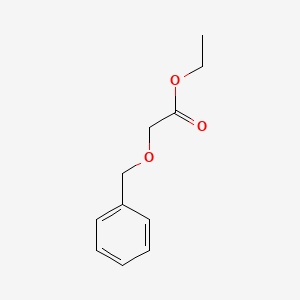

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Ethyl 2 Benzyloxy Acetate and Its Derivatives

Established Synthetic Routes to Ethyl 2-(benzyloxy)acetate

The synthesis of this compound, an achiral ester, is primarily achieved through two robust and well-documented chemical strategies: esterification and alkylation. These methods are valued for their reliability and scalability in both laboratory and industrial settings.

Esterification Reactions for the Formation of this compound

Esterification represents a direct and fundamental approach to synthesizing this compound. The most common method is the Fischer-Speier esterification, which involves the reaction of benzyloxyacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. patsnap.comorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. patsnap.commasterorganicchemistry.com The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. organic-chemistry.orgcerritos.edu Following a proton transfer and the elimination of a water molecule, the ester is formed, and the acid catalyst is regenerated. organic-chemistry.orgmasterorganicchemistry.com

Because the reaction is an equilibrium, specific conditions are employed to drive it toward the product side. Common strategies include using a large excess of the alcohol (ethanol) or removing the water as it forms, often through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.comoperachem.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Carboxylic Acid | The acid providing the acyl group. | Benzyloxyacetic acid |

| Alcohol | The alcohol providing the alkoxy group. Often used in excess as the solvent. | Ethanol (anhydrous) |

| Catalyst | A strong Brønsted or Lewis acid to protonate the carbonyl. | Concentrated H₂SO₄, p-TsOH organic-chemistry.orgoperachem.com |

| Temperature | Typically the reflux temperature of the alcohol solvent. | Reflux (approx. 78 °C for ethanol) |

| Workup | Neutralization of the acid catalyst and extraction of the ester. | Aqueous NaHCO₃ wash, extraction with an organic solvent (e.g., ethyl acetate), drying, and solvent removal operachem.com |

Alkylation Strategies Utilizing Benzylic Halides or Alcohols

Alkylation via the Williamson ether synthesis is another principal and highly versatile method for preparing this compound. wikipedia.orgbyjus.com This reaction involves the O-alkylation of an ethyl glycolate (B3277807) anion with a benzyl (B1604629) halide and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The synthesis begins with the deprotonation of the hydroxyl group of ethyl glycolate using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide ion. youtube.comjk-sci.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a concerted, single-step mechanism. wikipedia.orgyoutube.com The halide is displaced as the leaving group, forming the C-O ether bond.

For an efficient SN2 reaction, primary alkyl halides like benzyl bromide are ideal, as they are unhindered and less prone to undergoing competing elimination reactions. masterorganicchemistry.comyoutube.com The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base but does not interfere with the nucleophile. jk-sci.com

Table 2: Representative Conditions for Williamson Ether Synthesis

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Alcohol Substrate | The hydroxyl-containing starting material. | Ethyl glycolate |

| Base | Used to deprotonate the alcohol to form the nucleophilic alkoxide. | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) jk-sci.comresearchgate.net |

| Alkylating Agent | A primary halide that provides the benzyl group. | Benzyl bromide, Benzyl chloride researchgate.net |

| Solvent | A polar aprotic solvent is preferred to facilitate the SN2 reaction. | Dimethylformamide (DMF) researchgate.net |

| Temperature | Often performed at room temperature or with gentle heating. | Room temperature researchgate.net |

Enzymatic Synthesis Approaches for Stereoselective Production of Analogues

While this compound itself is achiral, enzymatic methods are critical for the synthesis of its chiral analogues, particularly enantiomerically pure α-hydroxy acids and esters. These compounds serve as valuable intermediates in the pharmaceutical industry. Biocatalysis offers high stereoselectivity under mild reaction conditions.

Lipase-Catalyzed Hydrolysis and Transesterification for Enantiomerically Pure Intermediates

Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures of alcohols, esters, and acids. researchgate.net Kinetic resolution is a process where one enantiomer in a racemic pair reacts significantly faster than the other, allowing for their separation. Lipases can catalyze the enantioselective acylation of alcohols or the hydrolysis of esters. researchgate.net

In a typical resolution of a racemic α-hydroxy ester, a lipase (B570770) such as Candida antarctica lipase B (CALB) will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding α-hydroxy acid, leaving the other enantiomer (the S-ester) largely unreacted. These two products, now chemically distinct, can be easily separated. Alternatively, in a transesterification reaction in an organic solvent, the lipase can selectively acylate one enantiomer of a racemic alcohol with an acyl donor, producing an enantiomerically enriched ester and the unreacted alcohol enantiomer.

Chemoenzymatic Strategies in the Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of traditional chemical reactions to construct complex molecules. This approach leverages the strengths of both methodologies to create efficient and novel synthetic routes.

A typical chemoenzymatic strategy might involve a chemical step to create a prochiral substrate, which is then acted upon by an enzyme to introduce chirality with high enantioselectivity. For instance, a chemical synthesis could be used to produce an α-keto ester. This keto ester can then be asymmetrically reduced to a chiral α-hydroxy ester using a ketoreductase enzyme or whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae). This enzymatic step establishes the stereocenter with high enantiomeric excess. The resulting chiral hydroxy ester can then be subjected to further chemical modifications, such as the alkylation of the hydroxyl group, to yield a variety of chiral derivatives. This combination allows for the creation of optically active products that would be difficult to obtain through purely chemical or purely enzymatic means.

Novel and Emerging Synthetic Methodologies

While the core synthesis of this compound relies on established methods, research continues to focus on improving these processes by developing novel catalysts and greener reaction conditions. For esterification, new heterogeneous acid catalysts such as graphene oxide or salts of hafnium(IV) and zirconium(IV) have been investigated. organic-chemistry.org These catalysts offer advantages like easier separation from the reaction mixture and potential for recycling, contributing to more sustainable processes.

In the context of the Williamson ether synthesis, developments include the use of phase-transfer catalysis, which can improve reaction efficiency and allow for the use of a wider range of reaction conditions and weaker bases. jk-sci.com For the synthesis of chiral analogues, a significant area of development is dynamic kinetic resolution (DKR). This process combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.

Transition-Metal Catalyzed Coupling Reactions for C-O Bond Formation

The formation of the ether linkage (C-O bond) is a critical step in the synthesis of this compound. Transition-metal catalysis offers powerful methods for constructing such bonds, often providing higher yields and milder reaction conditions compared to traditional Williamson ether synthesis. While direct catalytic coupling to form this compound is a specific application, the principles are derived from broader developments in C-O bond formation. nih.gov

Catalytic systems, often based on palladium (Pd) or copper (Cu), facilitate the coupling of an alcohol with a halide or pseudohalide. In the context of this compound synthesis, this would typically involve the reaction of benzyl alcohol or a benzyl halide with an ethyl 2-hydroxyacetate derivative. These reactions generate a carbon nucleophile under relatively mild conditions. illinois.edu The choice of catalyst, ligand, and base is crucial for optimizing the reaction efficiency and minimizing side products.

Recent advancements have focused on developing catalysts that are more efficient, cost-effective, and environmentally benign. nih.gov The use of well-defined ligands can control the selectivity of the reaction and expand the scope to include a wider variety of starting materials. Carboxylic acids themselves have been employed as versatile reagents in transition-metal-catalyzed reactions, undergoing decarboxylation to generate nucleophiles in situ. illinois.edu

| Catalyst System | Typical Substrates | Key Advantages | Potential Challenges |

|---|---|---|---|

| Palladium-based (e.g., Pd(OAc)₂, Buchwald-Hartwig amination catalysts) | Aryl halides/triflates and alcohols | High functional group tolerance, generally high yields. | Cost of palladium, sensitivity to air and moisture for some catalyst systems. |

| Copper-based (e.g., CuI, Cu(OTf)₂) | Alkyl/Aryl halides and alcohols (Ullmann condensation) | Lower cost than palladium, effective for hindered substrates. | Often requires higher reaction temperatures and stronger bases. |

| Nickel-based | Allyl acetates and CO₂ (for carboxylation) | Regioselectivity can be controlled by ligand choice. | Scope might be limited compared to Pd or Cu for simple etherification. |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. nih.govepa.gov Applying these principles to the synthesis of this compound involves modifying traditional methods to minimize their environmental impact. gcande.org

Key green chemistry strategies applicable to this synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net This technique has been successfully used for various organic syntheses, including the formation of heterocyclic compounds and cyanoacetanilides. researchgate.netrasayanjournal.co.in

Use of Greener Solvents : Replacing hazardous and volatile organic solvents (VOCs) with more environmentally friendly alternatives like water, ethanol, or solvent-free conditions is a core tenet of green chemistry. wjpmr.com

Catalysis : The use of catalysts, particularly reusable solid-supported or enzymatic catalysts, is preferred over stoichiometric reagents to improve atom economy and simplify product purification. gcande.org For instance, enzymes can be used in the esterification of acids in toluene (B28343), offering a biological alternative to chemical catalysts. chemicalbook.com

| Green Approach | Conventional Counterpart | Advantages | Example Application Area |

|---|---|---|---|

| Microwave Irradiation | Conventional reflux heating | Faster reaction times, improved energy efficiency, potentially higher yields. researchgate.net | Synthesis of 2-cyano-N-(4-methoxyphenyl) acetamide. researchgate.net |

| Solvent-free reaction or use of water/ethanol | Use of hazardous solvents (e.g., DMF, chlorinated hydrocarbons) | Reduced pollution, lower cost, improved safety. | Synthesis of benzilic acid from benzil (B1666583) using solid NaOH. wjpmr.com |

| Biocatalysis (Enzymes) | Acid/Base catalysis (e.g., H₂SO₄) | High selectivity, mild reaction conditions, biodegradable. | Enzymatic esterification of phenylacetic acid. chemicalbook.com |

| Solid-supported catalysts | Homogeneous catalysts | Ease of separation and catalyst recycling, reduced waste. | Synthesis of 1,2,4-triazines on silica (B1680970) gel support. rasayanjournal.co.in |

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. uc.pt In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. flowchemistrysociety.com This technology offers significant advantages for the production of fine chemicals like this compound, including enhanced safety, improved reproducibility, and easier scalability. nih.gov

The synthesis of various organic compounds, including esters and heterocyclic intermediates, has been successfully demonstrated using continuous flow reactors. nih.govgoogle.com For example, the synthesis of C-glycosyl acetates has been achieved with improved yields compared to batch procedures by using higher temperatures and pressures in a continuous flow setup. nih.gov A hypothetical flow synthesis of this compound could involve pumping a stream of ethyl 2-hydroxyacetate and a benzylating agent (e.g., benzyl bromide) with a base through a heated reactor coil to achieve rapid and efficient C-O bond formation.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult; often requires re-optimization of reaction conditions. | Straightforward; achieved by running the system for a longer duration. uc.pt |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. uc.pt |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and localized "hot spots". | Highly efficient due to high surface-area-to-volume ratio. uc.pt |

| Control & Reproducibility | Variable; can be difficult to precisely control mixing and temperature. | Excellent control over reaction parameters, leading to high reproducibility. google.com |

| Reaction Time | Can be lengthy, from hours to days. | Often significantly reduced, from seconds to minutes. nih.gov |

Synthesis of Key this compound Derivatives and Analogues

Preparation of Substituted Phenylacetate (B1230308) Derivatives

Substituted phenylacetate derivatives are important intermediates in medicinal chemistry. inventivapharma.com The synthesis of these compounds can be achieved by introducing various functional groups onto the phenyl ring of a phenylacetic acid or ester precursor. One powerful method for this is the palladium-catalyzed Suzuki coupling reaction, which forms a C-C bond between an aryl halide and a boronic acid or ester. inventivapharma.com For instance, a substituted aryl boronic acid can be coupled with an appropriate bromoacetate (B1195939) derivative to yield the desired substituted phenylacetate.

Alternatively, functional groups can be introduced onto the aromatic ring of a pre-existing structure. For example, starting with a compound containing a benzyl group, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can be employed to modify the phenyl ring, provided the existing functional groups are compatible with the reaction conditions.

| Reaction Type | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Substituted Aryl Boronic Acid + Alkyl Bromoacetate | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted Phenylacetate Ester inventivapharma.com |

| Nitration | This compound | HNO₃, H₂SO₄ | Nitro-substituted phenyl derivative |

| Halogenation | This compound | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted phenyl derivative |

| Alkylation (from substituted benzyl halide) | Substituted Benzyl Halide + Ethyl Glycolate | Base (e.g., NaH) | Substituted this compound |

Synthesis of Cyanoacetate (B8463686) Derivatives

Ethyl cyanoacetate is a versatile reagent in organic synthesis, known for its acidic methylene (B1212753) group which readily participates in condensation reactions. wikipedia.org Derivatives of ethyl cyanoacetate are precursors to a wide range of compounds, including pharmaceuticals like the anticonvulsant ethosuximide (B1671622) and the antibacterial trimethoprim. wikipedia.org

The synthesis of cyanoacetate derivatives often involves the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base to form a new C-C double bond. oiccpress.com Recently, novel catalysts such as ellagic acid-bonded magnetic nanoparticles have been developed to facilitate this reaction under base-free conditions, offering high yields and short reaction times. oiccpress.com Other synthetic routes involve the reaction of ethyl cyanoacetate with various electrophiles or its condensation with amines to form cyanoacetamide compounds. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Class |

|---|---|---|---|

| Knoevenagel Condensation | Ethyl Cyanoacetate + Aldehyde/Ketone | Base (e.g., piperidine) or specialized catalyst (e.g., nano-Fe₃O₄@EA) oiccpress.com | Ethyl 2-cyano-3-phenylacrylates oiccpress.com |

| Amide Formation | Ethyl Cyanoacetate + Arylamine | Heat or catalyst (e.g., BuLi) researchgate.net | Cyanoacetanilides researchgate.net |

| Esterification | Cyanoacetic Acid + Ethanol | Strong acid (e.g., H₂SO₄) patsnap.com | Ethyl Cyanoacetate wikipedia.orgpatsnap.com |

Synthesis of Malonate Derivatives

The malonic ester synthesis is a classic and highly effective method for preparing substituted acetic acids and their derivatives. wikipedia.orguobabylon.edu.iq The starting material is typically diethyl malonate, whose α-protons are acidic and can be easily removed by a base like sodium ethoxide to form a stable enolate. wikipedia.org This enolate is a potent nucleophile that reacts with alkyl halides in an SN2 reaction to form an alkyl-substituted malonic ester. uobabylon.edu.iq

This process can be repeated to introduce a second alkyl group. wikipedia.org A key variation involves using a dihalide as the alkylating agent. Depending on the stoichiometry, this can lead to the formation of dicarboxylic acids or cyclic compounds, known as the Perkin alicyclic synthesis. wikipedia.orguobabylon.edu.iq The resulting substituted malonic esters can then be hydrolyzed and decarboxylated upon heating to yield a substituted acetic acid. wikipedia.org

| Reaction Type | Starting Materials | Key Reagents | Intermediate Product | Final Product (after hydrolysis/decarboxylation) |

|---|---|---|---|---|

| Mono-alkylation | Diethyl Malonate + Alkyl Halide (R-X) | Base (e.g., NaOEt) | Diethyl Alkylmalonate | Mono-substituted Acetic Acid (R-CH₂COOH) wikipedia.org |

| Di-alkylation | Diethyl Malonate + 2 eq. Alkyl Halide (R-X) | Base (e.g., NaOEt) | Diethyl Dialkylmalonate | Di-substituted Acetic Acid (R₂-CHCOOH) wikipedia.org |

| Cyclization (Perkin) | Diethyl Malonate + Dihaloalkane (X-(CH₂)n-X) | Base (e.g., NaOEt) | Cyclic Diethyl Malonate | Cycloalkanecarboxylic Acid wikipedia.org |

Preparation of Heterocyclic Derivatives

The this compound scaffold serves as a versatile starting point for the synthesis of various heterocyclic systems, notably 1,3,4-oxadiazoles and pyrazoles. The common strategy involves the initial conversion of the ester into 2-(benzyloxy)acetohydrazide (B127775), which then undergoes cyclization reactions with appropriate reagents.

Synthesis of 2-(Benzyloxy)acetohydrazide:

This compound is reacted with hydrazine (B178648) hydrate, typically in an alcoholic solvent such as ethanol, under reflux conditions. This nucleophilic acyl substitution reaction replaces the ethoxy group with a hydrazinyl group to yield 2-(benzyloxy)acetohydrazide, the key intermediate for subsequent heterocycle formation.

1,3,4-Oxadiazole (B1194373) Derivatives:

2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from 2-(benzyloxy)acetohydrazide through several methods. A common approach involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. Alternatively, reaction with an acyl chloride followed by cyclodehydration can yield the desired oxadiazole. For instance, reacting the hydrazide with an aromatic aldehyde produces a hydrazone, which can then be oxidatively cyclized using reagents like acetic anhydride (B1165640) to form the 1,3,4-oxadiazole ring.

Pyrazole Derivatives:

Pyrazoles can be prepared by the condensation of 2-(benzyloxy)acetohydrazide with 1,3-dicarbonyl compounds. For example, the reaction with ethyl acetoacetate (B1235776) in a suitable solvent, often under acidic or basic catalysis, leads to the formation of a pyrazolone (B3327878) ring through a cyclocondensation reaction ijtsrd.com. The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

Table 1: Synthesis of Heterocyclic Derivatives

| Heterocycle | Intermediate | Key Reagents | Conditions | Product Class |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | 2-(benzyloxy)acetohydrazide | Aromatic Aldehyde, Acetic Anhydride | 1. Reflux; 2. Oxidative cyclization | 2-(Benzyloxymethyl)-5-aryl-1,3,4-oxadiazole |

| Pyrazole | 2-(benzyloxy)acetohydrazide | Ethyl Acetoacetate | Reflux, Acid or Base Catalyst | 5-(Benzyloxymethyl)-3-methyl-1H-pyrazol-5(4H)-one |

Synthesis of Chiral this compound Analogues and Enantiomers

The development of stereoselective methods for the synthesis of chiral compounds is a significant area of organic chemistry. Chemoenzymatic methods, which utilize enzymes for key transformations, offer a powerful tool for accessing enantiomerically pure molecules under mild conditions. Lipase-catalyzed hydrolysis is a particularly effective strategy for the kinetic resolution of racemic esters.

A relevant analogue, diethyl 2-(benzyloxy)-2-isopropylmalonate, has been successfully resolved through lipase-catalyzed enantioselective hydrolysis to produce ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key chiral building block tandfonline.comnih.gov. This methodology demonstrates a viable route to obtaining chiral analogues of benzyloxyacetic acid esters. The process involves screening various lipases and reaction conditions (e.g., co-solvents, pH, temperature) to achieve optimal enantioselectivity and yield.

In a typical procedure, the racemic diester is suspended in a buffered aqueous solution, often with a co-solvent to improve solubility. The lipase is added, and the reaction is monitored until approximately 50% conversion is reached. At this point, one enantiomer of the ester has been selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

The study on diethyl 2-(benzyloxy)-2-isopropylmalonate found that Novozym 435 (immobilized Candida antarctica lipase B) provided excellent enantioselectivity (99% ee) and a 50% yield for the desired (R)-monoester when the reaction was conducted in a phosphate (B84403) buffer (pH 7.0) with DMSO as a co-solvent at 30°C for 24 hours tandfonline.com.

Table 2: Lipase-Catalyzed Enantioselective Hydrolysis of Diethyl 2-(benzyloxy)-2-isopropylmalonate

| Lipase Source | Co-solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Novozym 435 | DMSO | 30 | 50 | 99 |

| Lipase AS | Acetone | 30 | Moderate | Moderate |

| Lipase G | Acetone | 30 | Moderate | Moderate |

| RM IM | Acetone | 30 | Moderate | Moderate |

| TL IM | Acetone | 30 | Low | Low |

Data adapted from studies on a close analogue, diethyl 2-(benzyloxy)-2-isopropylmalonate. tandfonline.comtandfonline.com

Preparation of Phenethylamide Derivatives

Amide bond formation is a cornerstone of organic and medicinal chemistry. The synthesis of phenethylamide derivatives of benzyloxyacetic acid can be accomplished through the direct amidation of benzyloxyacetic acid with phenethylamine (B48288). Benzyloxyacetic acid is readily obtained by the hydrolysis of this compound.

Direct catalytic amidation offers an atom-economical alternative to traditional methods that require stoichiometric activating agents. Research has shown that catalysts such as nickel(II) chloride (NiCl₂) can effectively promote the direct condensation of carboxylic acids and amines with water as the only byproduct nih.govdoaj.org.

In a typical reaction, benzyloxyacetic acid and phenethylamine would be heated in a suitable solvent like toluene in the presence of a catalytic amount of NiCl₂. The reaction proceeds by removing the water formed, often using a Dean-Stark apparatus, to drive the equilibrium towards the amide product, N-(2-phenylethyl)-2-(benzyloxy)acetamide. Studies on similar systems, such as the reaction between phenylacetic acid and benzylamine (B48309) derivatives, have demonstrated moderate to excellent yields using this methodology nih.gov. The efficiency of the reaction can be influenced by steric and electronic factors of the substrates.

Table 3: Catalytic Direct Amidation for Phenethylamide Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Benzyloxyacetic Acid | Phenethylamine | NiCl₂ (10 mol%) | Toluene | Reflux, Water Removal | N-(2-phenylethyl)-2-(benzyloxy)acetamide |

| Benzyloxyacetic Acid | Phenethylamine | Borinic Acid | Toluene | Reflux, Water Removal | N-(2-phenylethyl)-2-(benzyloxy)acetamide |

Conditions and catalysts are based on analogous direct amidation reactions reported in the literature. nih.govimperial.ac.uk

Compound Index

Chemical Reactivity and Transformations of Ethyl 2 Benzyloxy Acetate

Reactions Involving the Ester Functionality

The ester group in ethyl 2-(benzyloxy)acetate is a key site for reactivity, participating in several fundamental organic reactions.

The ester linkage in this compound can be cleaved through hydrolysis, a reaction with water, which can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound undergoes reversible hydrolysis to yield 2-(benzyloxy)acetic acid and ethanol (B145695). libretexts.orgstudy.com This reaction is the reverse of Fischer esterification. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orgchemguide.co.uk

Basic Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (B78521), this compound undergoes an irreversible hydrolysis reaction known as saponification. libretexts.orgprexams.com This reaction produces the corresponding carboxylate salt, sodium 2-(benzyloxy)acetate, and ethanol. The reaction goes to completion because the carboxylate salt is not reactive towards the alcohol. libretexts.orglibretexts.org

| Reaction | Reagents | Products | Conditions |

| Acidic Hydrolysis | This compound, Water, Strong Acid (e.g., HCl, H₂SO₄) | 2-(Benzyloxy)acetic acid, Ethanol | Heat, Excess Water libretexts.orgchemguide.co.uk |

| Basic Hydrolysis (Saponification) | This compound, Strong Base (e.g., NaOH, KOH) | Sodium 2-(benzyloxy)acetate, Ethanol | Heat libretexts.orgprexams.com |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would result in the formation of mthis compound and ethanol. The reaction is an equilibrium process, and to favor the formation of the desired ester, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com

| Catalyst Type | General Reactants | General Products | Key Feature |